

# (Triphenylphosphoranylidene)acetonitrile CAS number

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *(Triphenylphosphoranylidene)acetonitrile*

Cat. No.: B108381

[Get Quote](#)

An In-depth Technical Guide to **(Triphenylphosphoranylidene)acetonitrile**

CAS Number: 16640-68-9

This technical guide provides a comprehensive overview of **(Triphenylphosphoranylidene)acetonitrile**, a versatile reagent in organic synthesis. It is intended for researchers, scientists, and professionals in drug development and materials science. This document details the compound's chemical and physical properties, provides protocols for its synthesis and application, and discusses its role in significant chemical transformations.

## Chemical and Physical Properties

**(Triphenylphosphoranylidene)acetonitrile**, also known as (Cyanomethylene)triphenylphosphorane, is a phosphorus ylide widely utilized in organic chemistry.<sup>[1][2]</sup> It is a stable, crystalline solid, typically appearing as a white to off-white or yellowish powder.<sup>[1][3]</sup> Its stability and reactivity make it a preferred reagent for the synthesis of  $\alpha,\beta$ -unsaturated nitriles through the Wittig reaction.<sup>[4]</sup>

Table 1: Physicochemical Properties of **(Triphenylphosphoranylidene)acetonitrile**

| Property          | Value                                                                                              | Reference(s)                                                |
|-------------------|----------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 16640-68-9                                                                                         | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[5]</a> |
| Molecular Formula | C <sub>20</sub> H <sub>16</sub> NP                                                                 | <a href="#">[1]</a>                                         |
| Molecular Weight  | 301.32 g/mol                                                                                       | <a href="#">[2]</a>                                         |
| Melting Point     | 189-195 °C (lit.)                                                                                  | <a href="#">[1]</a>                                         |
| Appearance        | White to off-white to yellowish crystalline powder                                                 | <a href="#">[1]</a> <a href="#">[3]</a>                     |
| Solubility        | Soluble in organic solvents such as diethyl ether and dichloromethane; sparingly soluble in water. | <a href="#">[1]</a>                                         |
| Purity            | Typically ≥ 97% or >98.0% (HPLC)                                                                   | <a href="#">[2]</a> <a href="#">[6]</a>                     |

Table 2: Spectroscopic Data of **(Triphenylphosphoranylidene)acetonitrile**

While specific spectra are not readily available in the searched literature, typical spectroscopic data for similar phosphonium ylides suggest the following characteristic signals.

| Spectroscopy        | Expected Chemical Shifts / Signals                                                                                                                                                                                                   |
|---------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| <sup>1</sup> H NMR  | Aromatic protons (triphenyl groups) would appear in the range of $\delta$ 7.0-8.0 ppm. The methine proton adjacent to the nitrile and phosphorus would likely appear as a doublet due to coupling with the phosphorus atom.          |
| <sup>13</sup> C NMR | Aromatic carbons would be observed in the range of $\delta$ 120-140 ppm. The carbon of the nitrile group would appear downfield, and the ylidic carbon would have a characteristic chemical shift influenced by the phosphorus atom. |
| IR                  | A strong absorption band characteristic of the nitrile group (C≡N) is expected around 2200 $\text{cm}^{-1}$ . Absorptions corresponding to the P-Ph bonds and C-H bonds of the aromatic rings would also be present.                 |

## Synthesis and Experimental Protocols

### Synthesis of (Triphenylphosphoranylidene)acetonitrile

A common method for the preparation of (Triphenylphosphoranylidene)acetonitrile involves the reaction of triphenylphosphine with an appropriate activating agent, followed by reaction with acetonitrile or a derivative.<sup>[1]</sup> A general procedure is outlined below.

#### Experimental Protocol: Synthesis from Triphenylphosphine and Bromoacetonitrile

- Preparation of the Phosphonium Salt:
  - In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve triphenylphosphine in a suitable anhydrous solvent such as toluene or acetonitrile.
  - Add an equimolar amount of bromoacetonitrile dropwise to the solution at room temperature.

- Stir the reaction mixture at room temperature or with gentle heating until a precipitate (the phosphonium salt) is formed.
- Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
- Formation of the Ylide:
  - Suspend the dried phosphonium salt in an anhydrous, aprotic solvent like tetrahydrofuran (THF) or diethyl ether under an inert atmosphere (e.g., argon or nitrogen).
  - Cool the suspension in an ice bath (0 °C).
  - Slowly add one equivalent of a strong base, such as sodium hydride (NaH) or n-butyllithium (n-BuLi), to the suspension.
  - Allow the mixture to stir at 0 °C for a specified time, and then let it warm to room temperature. The formation of the ylide is often indicated by a color change.
  - The resulting solution or suspension of **(Triphenylphosphoranylidene)acetonitrile** can be used directly in subsequent reactions or the ylide can be isolated by removing the solvent and washing the residue.

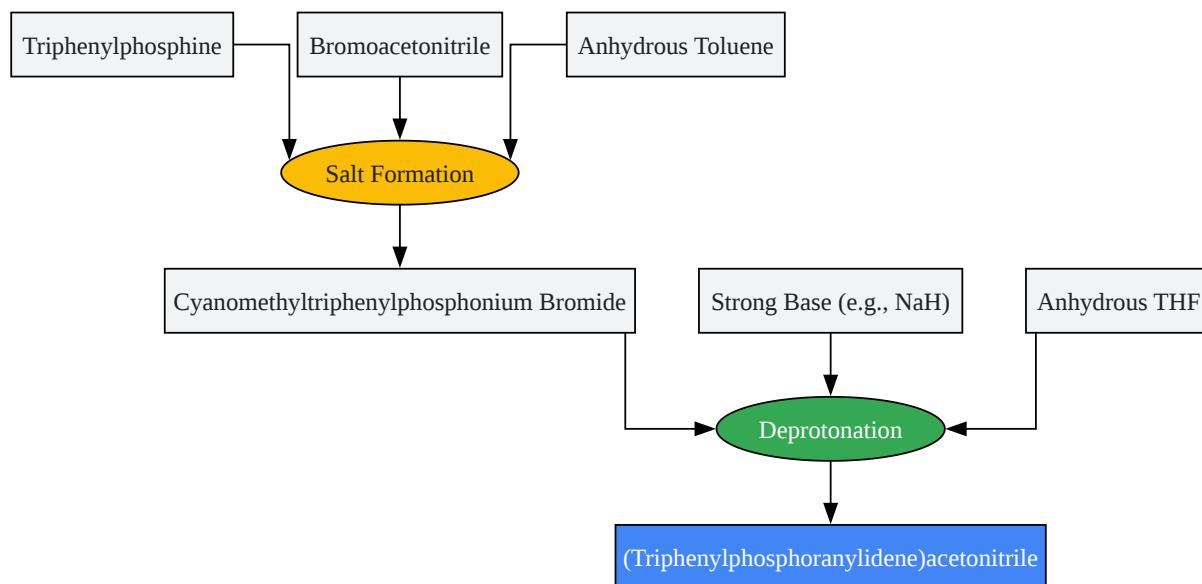

[Click to download full resolution via product page](#)

Figure 1. Synthetic workflow for **(Triphenylphosphoranylidene)acetonitrile**.

## Applications in Organic Synthesis

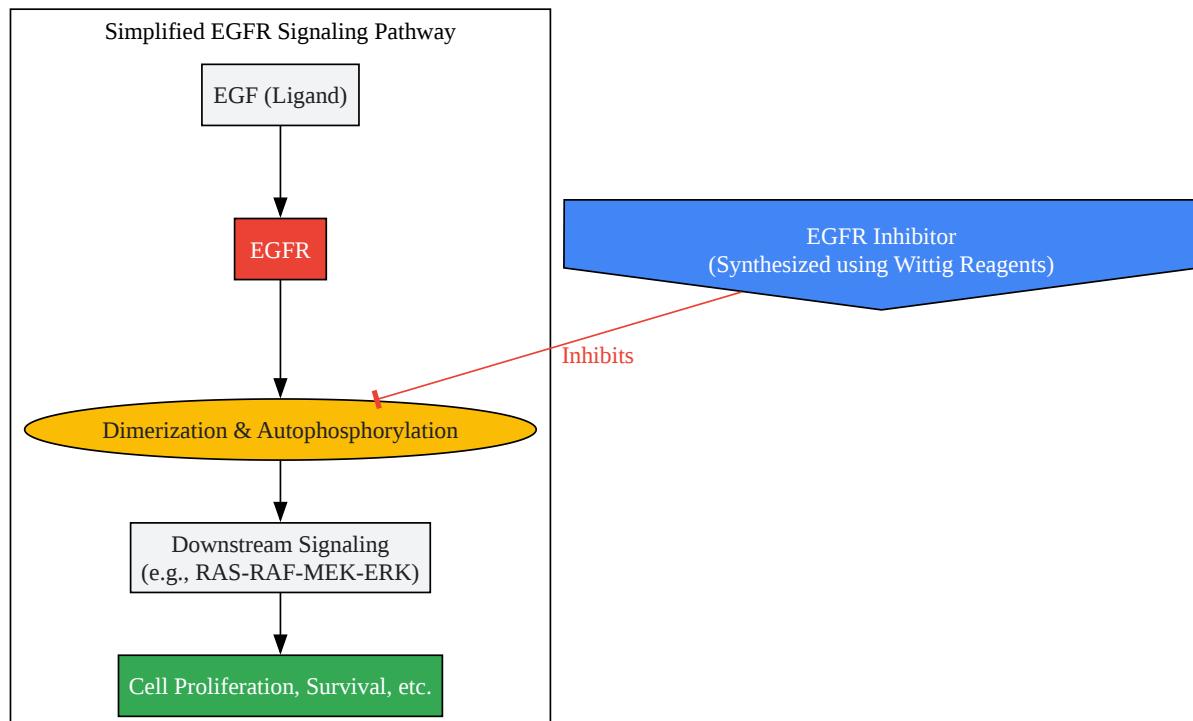
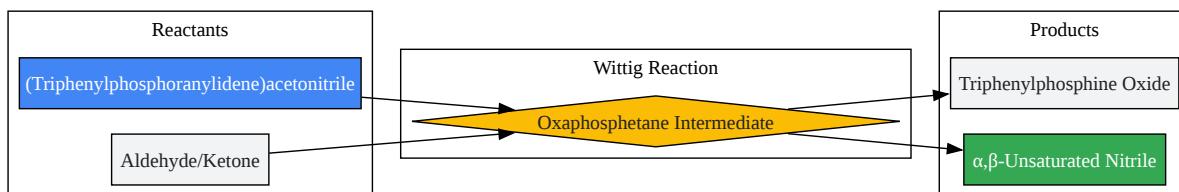
**(Triphenylphosphoranylidene)acetonitrile** is a key reagent in several carbon-carbon bond-forming reactions, most notably the Wittig reaction.

### The Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones.<sup>[4][7]</sup> As a stabilized ylide, **(Triphenylphosphoranylidene)acetonitrile** typically reacts with aldehydes and ketones to produce (E)- $\alpha,\beta$ -unsaturated nitriles with high stereoselectivity.<sup>[8]</sup>

#### Experimental Protocol: Wittig Reaction with an Aldehyde

- Reaction Setup:



- Dissolve the aldehyde in an anhydrous solvent such as THF or dichloromethane in a flask under an inert atmosphere.
- In a separate flask, prepare a solution or suspension of **(Triphenylphosphoranylidene)acetonitrile** as described in the synthesis protocol.

• Reaction Execution:

- Slowly add the solution of the aldehyde to the ylide solution at a controlled temperature (often room temperature).
- Monitor the reaction progress using thin-layer chromatography (TLC).
- The reaction is typically complete within a few hours.

• Work-up and Purification:

- Once the reaction is complete, quench the reaction mixture, for example, by adding water.
- Extract the product with an organic solvent like ethyl acetate or diethyl ether.
- Wash the combined organic layers with brine, dry over an anhydrous salt (e.g.,  $\text{Na}_2\text{SO}_4$ ), and concentrate under reduced pressure.
- The crude product can be purified by column chromatography on silica gel to yield the desired  $\alpha,\beta$ -unsaturated nitrile. The by-product, triphenylphosphine oxide, can also be removed during this step.



[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [chembk.com](http://chembk.com) [chembk.com]
- 2. [fishersci.com](http://fishersci.com) [fishersci.com]
- 3. (Triphenylphosphoranylidene)acetonitrile | 16640-68-9 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. The Wittig Reaction - Edubirdie [edubirdie.com]
- 5. (トリフェニルホスホラニリデン)アセトニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. (Triphenylphosphoranylidene)acetonitrile | CymitQuimica [cymitquimica.com]
- 7. [nbinno.com](http://nbinno.com) [nbinno.com]
- 8. Wittig Reaction [organic-chemistry.org]
- To cite this document: BenchChem. [(Triphenylphosphoranylidene)acetonitrile CAS number]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b108381#triphenylphosphoranylidene-acetonitrile-cas-number>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)